
2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide, also known as BCF, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. BCF is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and proliferation. The inhibition of CK2 by BCF has been shown to have significant implications in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide involves the inhibition of CK2, which is a protein kinase that plays a crucial role in cell growth and proliferation. CK2 is overexpressed in many types of cancer, and its inhibition by 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide has been shown to have significant anti-cancer effects. In addition, 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide has also been shown to have neuroprotective effects, which may be attributed to its ability to inhibit CK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide are numerous and varied. 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide has been shown to have significant anti-cancer effects, particularly in the treatment of breast cancer. In addition, 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide has also been shown to have neuroprotective effects, which may be attributed to its ability to inhibit CK2. 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide in lab experiments include its potent inhibition of CK2, which makes it a valuable tool for studying the role of CK2 in various biological processes. 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, the use of 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide in lab experiments also has some limitations. For example, 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide has been shown to have some toxicity in certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide. One potential direction is the development of more potent inhibitors of CK2, which may have even greater anti-cancer effects than 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide. Another potential direction is the study of the neuroprotective effects of 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide, which may have implications for the treatment of neurodegenerative diseases. Additionally, the use of 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide in combination with other drugs may have synergistic effects that could be explored in future studies. Overall, the study of 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide has significant potential for advancing our understanding of the role of CK2 in various biological processes, and for developing new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-bromo-5-chloro-3-fluoroaniline with 1-cyano-2-methoxy-1-methylethylene to form the intermediate compound. This intermediate is then treated with trifluoroacetic acid to yield the final product, 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide. The synthesis of 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide is a complex process that requires careful attention to detail and a high degree of expertise.
Aplicaciones Científicas De Investigación
2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide has been extensively studied for its potential use in cancer treatment. The inhibition of CK2 by 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide has been shown to have significant anti-cancer effects, particularly in the treatment of breast cancer. In addition, 2-bromo-5-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-3-fluorobenzamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and HIV.
Propiedades
IUPAC Name |
2-bromo-5-chloro-N-(2-cyano-1-methoxypropan-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClFN2O2/c1-12(5-16,6-19-2)17-11(18)8-3-7(14)4-9(15)10(8)13/h3-4H,6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLICCSBIFRRLRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=C(C(=CC(=C1)Cl)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)
![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)
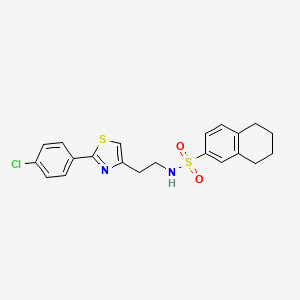
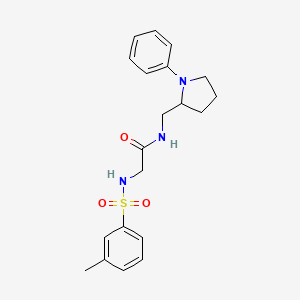
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)
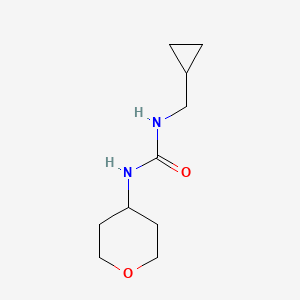
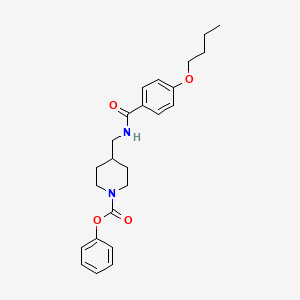

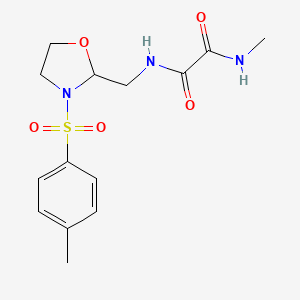

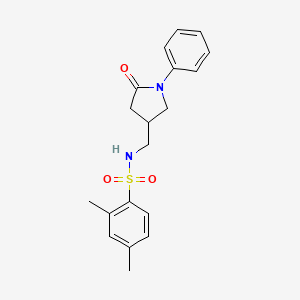
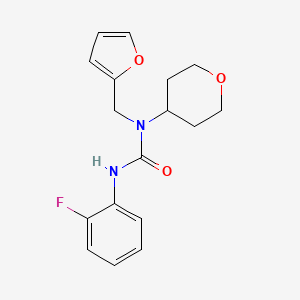
![N-[(3-Chloro-4-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2392098.png)